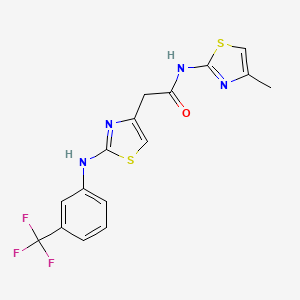

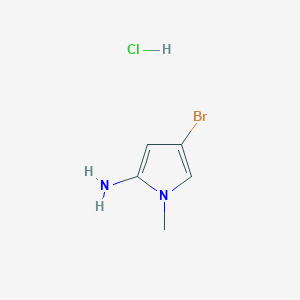

![molecular formula C11H10N4O5S B2831524 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide CAS No. 897623-05-1](/img/structure/B2831524.png)

2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide” is a pyrimidine derivative . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a series of compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Wissenschaftliche Forschungsanwendungen

PARP-1 Inhibition for Cancer Therapy

2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide: derivatives have been investigated as novel PARP-1 inhibitors . Poly(ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. By inhibiting PARP-1, these compounds enhance the efficacy of DNA-damaging cytotoxic agents, leading to compromised cancer cell DNA repair mechanisms. Notably, compounds S2 and S7 demonstrated potent PARP-1 inhibition, outperforming Olaparib, a known PARP inhibitor .

Antioxidant Properties

While not extensively studied, some derivatives of this compound exhibit antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. Further investigations are warranted to explore this potential application .

Antibacterial Activity

Preliminary studies suggest that certain analogues of 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide possess antibacterial properties. Researchers have evaluated their effectiveness against specific bacterial strains, but more comprehensive investigations are needed to understand their mechanism of action and potential clinical applications .

Antiviral Potential

Although limited data exist, some derivatives have shown promise as antiviral agents. Their activity against specific viruses warrants further exploration. Researchers have synthesized and characterized these compounds, emphasizing their potential in combating viral infections .

Pharmacokinetics and Drug Development

Theoretical kinetic studies predict favorable pharmacokinetic properties for many synthesized compounds. These predictions include factors such as absorption, distribution, metabolism, and excretion. Understanding the pharmacokinetics is crucial for drug development and optimization .

Eigenschaften

IUPAC Name |

2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O5S/c12-9(16)6-3-1-2-4-7(6)15-21(19,20)8-5-13-11(18)14-10(8)17/h1-5,15H,(H2,12,16)(H2,13,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUWGBFVKSSLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)